4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)MORPHOLINE
Overview
Description
4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)MORPHOLINE is a complex organic compound that features a furan ring, a nitrophenyl group, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)MORPHOLINE typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfanyl intermediate. This intermediate is then reacted with a nitrophenyl morpholine derivative under specific conditions to yield the final product. Common reagents used in these reactions include furan-2-carbaldehyde, thiols, and nitrophenyl morpholine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)MORPHOLINE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)MORPHOLINE involves its interaction with specific molecular targets. The furan ring and nitrophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-4-nitrophenyl)morpholine
- 4-[(4-morpholinyl(2-nitrophenyl)methyl]morpholine
- 4-benzyl-2-[(4-fluorophenoxy)methyl]morpholine
Uniqueness
4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)MORPHOLINE is unique due to the presence of the furan ring, which imparts specific chemical and biological properties not found in other similar compounds. The combination of the furan ring with the nitrophenyl and morpholine groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-17(19)14-4-3-12(16-5-8-20-9-6-16)10-15(14)22-11-13-2-1-7-21-13/h1-4,7,10H,5-6,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQJEYTYTYXDKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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